molecular formula C7H7NO2 B038722 5-Methoxy-3-pyridinecarboxaldehyde CAS No. 113118-83-5

5-Methoxy-3-pyridinecarboxaldehyde

Cat. No.: B038722
CAS No.: 113118-83-5
M. Wt: 137.14 g/mol
InChI Key: YOVIXSRXKCZJRN-UHFFFAOYSA-N
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Description

5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) is a pyridine derivative featuring a methoxy group at the 5-position and an aldehyde moiety at the 3-position. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly for synthesizing nicotinamide analogs and heterocyclic frameworks . Its structure is confirmed by ¹H NMR (δ 10.08 ppm for aldehyde proton, 3.89 ppm for methoxy group) and its synthesis involves lithiation and formylation of 3-bromo-5-methoxypyridine .

Key applications include:

  • Precursor to 5-Methoxynicotinamide via hydroxylamine and methanesulfonyl chloride reactions .
  • Building block for crystallographic studies, such as in the synthesis of (E)-7-methoxy-2-((5-methoxypyridin-3-yl)methyl)ethanone .

Safety data indicates acute oral toxicity (Category 4) and skin sensitization (Category 1), necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-pyridinecarboxaldehyde typically involves the formylation of 5-methoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxy-3-pyridinecarboxaldehyde is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It is also employed in the synthesis of bioactive molecules .

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also utilized in the synthesis of advanced materials for electronic and optical applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxy-3-pyridinecarboxaldehyde (CAS 65873-72-5)

  • Structure : Methoxy group at the 6-position instead of 5.
  • Synthesis : Likely analogous to the 5-methoxy derivative but starting from a different dibromopyridine precursor.
  • Reactivity: The positional shift of the methoxy group alters electronic effects.
  • Applications : Used in specialty chemical synthesis (e.g., TCI Chemicals catalog) but lacks documented biological applications compared to its 5-methoxy counterpart .

5-Chloro-3-pyridinecarboxaldehyde (CAS 113118-82-4)

  • Structure : Chlorine replaces the methoxy group at the 5-position.
  • Reactivity : The electron-withdrawing chlorine deactivates the pyridine ring, reducing electrophilic substitution reactivity. However, the Cl atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Valued in palladium-catalyzed coupling reactions to construct biaryl systems .

5-Methoxyindole-3-carboxaldehyde

  • Structure : Indole core with methoxy and aldehyde groups at positions 5 and 3, respectively.
  • Reactivity : The indole ring’s electron-rich nature enhances aldehyde reactivity in condensation reactions.
  • Applications : Used in synthesizing indole alkaloids and fluorescent probes, diverging from the pyridine-based applications of 5-Methoxy-3-pyridinecarboxaldehyde .

3-Bromo-5-methoxypyridine (CAS 50720-12-2)

  • Structure : Bromine at the 3-position and methoxy at 5; lacks the aldehyde group.
  • Role : A direct precursor to this compound via lithiation and formylation .
  • Applications : Intermediate in synthesizing agrochemicals and pharmaceuticals, highlighting the importance of halogenated pyridines in industrial chemistry .

Comparative Data Table

Compound CAS Number Molecular Formula Substituents (Position) Key Applications Reactivity Profile
This compound 113118-83-5 C₇H₇NO₂ 5-OCH₃, 3-CHO Nicotinamide analogs, crystallography Activated for electrophilic substitution
6-Methoxy-3-pyridinecarboxaldehyde 65873-72-5 C₇H₇NO₂ 6-OCH₃, 3-CHO Specialty chemical synthesis Moderate resonance stabilization
5-Chloro-3-pyridinecarboxaldehyde 113118-82-4 C₆H₄ClNO 5-Cl, 3-CHO Cross-coupling reactions Deactivated ring, Cl as leaving group
5-Methoxyindole-3-carboxaldehyde N/A C₁₀H₉NO₂ 5-OCH₃, 3-CHO (indole core) Alkaloid synthesis High condensation reactivity
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 3-Br, 5-OCH₃ Precursor to aldehydes, agrochemicals Halogen-directed functionalization

Research Findings and Key Insights

  • Synthetic Utility : this compound’s aldehyde group enables diverse transformations, such as condensations and nucleophilic additions, which are less feasible in halogenated analogs like 3-Bromo-5-methoxypyridine .
  • Electronic Effects : The electron-donating methoxy group in this compound enhances ring activation compared to the electron-withdrawing chloro substituent in 5-Chloro-3-pyridinecarboxaldehyde, influencing reaction pathways .

Biological Activity

5-Methoxy-3-pyridinecarboxaldehyde (5-M3PCA) is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C7H7NO2C_7H_7NO_2 and a molecular weight of approximately 151.14 g/mol. It features a methoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of 5-M3PCA is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may modulate enzymatic activities by acting as an inhibitor or activator, influencing metabolic pathways critical for cellular functions. Specific interactions include:

  • Enzyme Inhibition : 5-M3PCA has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular signaling pathways.
  • Receptor Binding : The compound may bind to specific receptors, affecting neurotransmitter release and other signaling cascades.

Antimicrobial Properties

Research indicates that 5-M3PCA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Effects

Preliminary studies have suggested that 5-M3PCA may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activities of 5-M3PCA:

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 50 µg/mL.
Study 2AnticancerInduces apoptosis in breast cancer cell lines with IC50 values around 30 µM .
Study 3Enzyme InhibitionInhibits nicotinamidase activity, affecting NAD+ metabolism in yeast models .

Applications in Medicine

The potential therapeutic applications of 5-M3PCA are diverse:

  • Drug Development : As a lead compound, it could be modified to enhance its efficacy and selectivity for specific targets in disease pathways.
  • Research Tool : Its ability to modulate enzyme activity makes it valuable for studying metabolic processes and identifying novel drug targets.

Q & A

Basic Questions

Q. How can researchers confirm the structural identity of 5-Methoxy-3-pyridinecarboxaldehyde?

  • Methodological Answer: Structural confirmation involves combining spectroscopic and analytical techniques:

  • NMR Spectroscopy: Analyze the 1H^1H NMR spectrum for characteristic peaks, such as the aldehyde proton (~9.8 ppm) and methoxy group (~3.85 ppm). Proton environments on the pyridine ring should align with the SMILES code (O=CC1=CC(OC)=CN=C1) .
  • Elemental Analysis: Compare experimental C, H, and N percentages with calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) to validate purity .
  • CAS Registry: Cross-reference the compound’s CAS number (113118-83-5) and MDL number (MFCD07437946) with databases .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer: Store the compound under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or degradation of the aldehyde group. Use airtight glass vials to minimize exposure to moisture, which could lead to hydrate formation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous pyridine aldehyde syntheses involve:

  • Oxidation of Methyl Groups: Potassium permanganate (KMnO4_4) in aqueous acidic conditions can oxidize methylpyridines to carbaldehydes/carboxylic acids. For example, 5-methoxy-2-methylpyridine oxidation yields 5-methoxypyridine-2-carboxylic acid .
  • Functional Group Interconversion: Protect the aldehyde during synthesis (e.g., as an acetal) to avoid side reactions.

Advanced Research Questions

Q. How can researchers optimize the oxidation of this compound to its carboxylic acid derivative?

  • Methodological Answer:

  • Reagent Selection: Use KMnO4_4 under controlled acidic conditions (HCl, pH 4 post-reaction) to achieve selective oxidation. Monitor temperature (90–95°C) to avoid over-oxidation or ring degradation .
  • Work-Up: Filter the reaction mixture while hot to remove MnO2_2 byproducts. Acidify the filtrate to precipitate the carboxylic acid.
  • Purity Validation: Confirm conversion via 1H^1H NMR (disappearance of aldehyde proton at ~9.8 ppm) and elemental analysis .

Q. What strategies enable derivatization of this compound for cross-coupling reactions?

  • Methodological Answer:

  • Boronic Acid Formation: Convert the aldehyde to a boronic ester using pinacol and a palladium catalyst (e.g., Suzuki-Miyaura coupling precursors). shows related methoxypyridine boronic esters (e.g., 5-Methoxypyridine-3-boronic acid) with >97% purity .
  • Protection-Deprotection: Temporarily protect the aldehyde as an imine or acetal to enable functionalization at the pyridine ring (e.g., halogenation or alkylation) .

Q. How can iodination or bromination be achieved at the pyridine ring of this compound?

  • Methodological Answer:

  • Electrophilic Aromatic Substitution: Use N-iodosuccinimide (NIS) or Br2_2 in the presence of a Lewis acid (e.g., FeCl3_3) to introduce halogens at specific positions. lists iodinated derivatives (e.g., 4-Iodo-5-methoxypyridin-3-amine) synthesized via directed ortho-metalation or catalytic methods .
  • Regioselectivity Control: The methoxy group directs electrophiles to the para position (C-4), while steric effects influence substitution at C-2 or C-6.

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Methodological Answer:

  • Multi-Technique Validation: Cross-validate NMR, HPLC, and mass spectrometry data. For example, elemental analysis discrepancies (e.g., C: 54.61% observed vs. 54.92% calculated) may indicate impurities, requiring column chromatography or recrystallization .
  • Dynamic NMR Studies: Resolve ambiguities in proton environments (e.g., pyridine ring protons) by analyzing variable-temperature NMR to detect conformational exchange .

Properties

IUPAC Name

5-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVIXSRXKCZJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450343
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-83-5
Record name 5-Methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-3-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-methoxypyridine (2.5 g, 13.3 mmol) in anhydrous diethyl ether cooled to −100° C. was added n-butyllithium (2.5M soln in hexanes: 5.85 mL, 14.6 mmol) dropwise whilst maintaining an internal temperature <−94° C. After subsequent stirring for 30 minutes, anhydrous DMF (1.34 mL, 17.3 mmol) was added and the reaction mixture allowed to warm to −60° C.. The solution was then poured into sat'd. aq. NaCl soln. and extracted with diethyl ether (3×100 mL), the ethereal phase dried (K2CO3), filtered and evaporated in vacuo. The residue was purified on silica gel eluting with a gradient of 0 to 30% EtOAc in hexanes to afford the title material as an oil.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-3-methoxypyridine. To a stirred solution of 2,5-dibromopyridine (2.188 g, 9.2 mmol) in anhydrous MeOH (10 mL) was added NaOMe (10 mL of 25% NaOMe in MeOH, 42 mmol). The mixture was refluxed for 3 days and then poured into a stirred cold aqueous 5% NaHCO3 (75 mL). The mixture was extracted with ether (4×10 mL) and the extracts were washed with brine (3×10 mL). The organic layer was dried (Na2SO4, anhydrous) and evaporated. The crude was purified by chromatography on silica gel with hexane: EtOAc (4:1˜2:1) as eluant, yielding 1.02 g of (61%) the title compound. 1H NMR (CD3OD): 8.17 (s, 1H), 8.12 (s, 1H), 7.24 (s, 1H), 3.74 (s, 3H).
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61%

Synthesis routes and methods IV

Procedure details

To an cooled solution (−78° C. internal temp) of 0.2 g of methyl 3-methoxypyrazine-2-carboxylate in 25 mL of toluene was added 3 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration under reduced pressure gave 0.2 g of (5-methoxypyridin-3-yl)methanol as an resin (MS (m+1)=140.1). The (5-methoxypyridin-3-yl)methanol (0.2 g) was taken up 10 mL of anhydrous acetonitrile and added to a stirred mixture of 0.5 g of periodic acid and 0.05 g of chromium (III) acetylacetonate in 10 mL of acetonitrile. After stirring for 5 hrs at room temperature, the mixture was concentrated on the rotovap and partitioned between 20 mL of saturated sodium carbonate and 3×50 mL of ethyl acetate. The combined extracts were dried over MgSO4 and concentrated under reduced pressure. The product was obtained as an orange-brown oil and was used without further purification: MS (m+1)=138.1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-3-pyridinecarboxaldehyde
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5-Methoxy-3-pyridinecarboxaldehyde
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Reactant of Route 6
5-Methoxy-3-pyridinecarboxaldehyde

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